molecular formula C8H7BrN2 B12331534 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12331534
M. Wt: 211.06 g/mol
InChI Key: WPBITVZGBSUWRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine involves several steps. One common method includes the cyclization of 2-bromo-5-iodopyridine with appropriate reagents and conditions . The reaction typically involves the use of a base-mediated conversion to form the pyrrolopyridine core, followed by substitution at the N-1 position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution at the bromine atom.

    Oxidation and Reduction Reactions: These reactions can modify the pyridine ring or the methyl group.

    Cyclization Reactions: Formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Bases: Used in cyclization and substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-3-10-7-4-11-8(9)2-6(5)7/h2-4,10H,1H3

InChI Key

WPBITVZGBSUWRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CN=C(C=C12)Br

Origin of Product

United States

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